tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-chloro-5-nitrophenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O6S/c1-15(2,3)25-14(20)17-6-8-18(9-7-17)26(23,24)13-10-11(19(21)22)4-5-12(13)16/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNHUEJJSSAAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution: Formation of derivatives with different substituents on the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of oxidized derivatives of the piperazine ring.
Scientific Research Applications
In industrial settings, the production processes are scaled up, optimizing reaction conditions such as temperature, pH, and reaction time to enhance yield and purity.
Chemistry
In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful as an intermediate in pharmaceutical and agrochemical preparations.
Biology
Biologically, tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate is utilized to investigate the effects of sulfonyl-containing piperazine derivatives on biological systems. It is instrumental in developing new drugs that target specific enzymes and receptors.
Medicine
The compound has garnered attention for its therapeutic potential, being studied for:
- Antimicrobial Properties : Exhibiting activity against various bacterial strains by disrupting cell wall synthesis.
- Anticancer Effects : Demonstrating the ability to induce apoptosis in cancer cells through modulation of cyclin-dependent kinases (CDKs), particularly in breast and colon cancer cell lines.
- Anti-inflammatory Activity : Showing promise in downregulating pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Industry
In industrial applications, it is used for producing specialty chemicals and materials, contributing to the development of new catalysts and polymers.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activities of this compound:
Antimicrobial Studies
Research indicates that this compound can inhibit the growth of multiple bacterial strains, showcasing its potential as an antimicrobial agent.
Anticancer Mechanisms
Studies have reported that this compound can inhibit cell proliferation in cancer cell lines by activating apoptosis-related pathways.
Inflammation Modulation
A study published in Frontiers in Pharmacology highlighted its ability to downregulate TNF-alpha and IL-6 levels in macrophages, indicating its potential role in treating inflammatory conditions.
Summary Table: Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains |
| Anticancer | Induces apoptosis; inhibits proliferation in cancer cells |
| Anti-inflammatory | Downregulates pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in
Biological Activity
tert-Butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate (CAS: 501928-01-4) is a compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a piperazine ring and a sulfonyl group linked to a chloronitrobenzene moiety, allows it to interact with various biological targets, making it a subject of interest for drug development.
- Molecular Formula : C15H20ClN3O6S
- Molecular Weight : 405.85 g/mol
- Boiling Point : Approximately 535.3 °C
- Density : 1.415 g/cm³
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The sulfonyl group is crucial for its interaction with molecular targets, influencing various cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and function.
Anticancer Properties
The compound has been investigated for its anticancer effects. It has demonstrated the ability to induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies have reported that it can inhibit cell proliferation in breast and colon cancer cell lines through the modulation of cyclin-dependent kinases (CDKs) .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo models.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Studies :
- Anticancer Mechanisms :
-
Inflammation Modulation :
- A recent study published in Frontiers in Pharmacology reported that this compound could downregulate TNF-alpha and IL-6 levels in macrophages, indicating its potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Sulfonyl-Linked Aromatic and Heterocyclic Groups
- Oxindole Derivatives: Compound: tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate (). Synthesis: Reacted 2-oxoindoline-5-sulfonyl chloride with tert-butyl piperazine-1-carboxylate in 1,4-dioxane/pyridine. Further modified with cyclopentanone to introduce a cyclopentylidene group . Application: Precursor to Bruton’s tyrosine kinase (BTK) inhibitors, highlighting sulfonamide’s role in kinase targeting.
Trifluoromethylsulfonyl Derivative :
- Compound : tert-Butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate ().
- Synthesis : Trifluoromethanesulfonyl anhydride reacted with tert-butyl piperazine-1-carboxylate in dichloromethane at −50°C .
- Feature : The electron-withdrawing CF₃ group enhances metabolic stability and electrophilicity.
- Pyrimidinylmethyl Substituent: Compound: tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate (). Structure: Features a pyrimidine ring and intramolecular hydrogen bonding (O—H⋯N), influencing crystal packing .
Non-Sulfonyl Modifications
- Cyclohexylamino Derivatives: Compounds: tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (). Synthesis: Reductive amination of 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate . Application: Intermediate for chiral amine synthesis in drug discovery.
- Oxazolidinone-Triazole Hybrids: Compounds 1a/1b: tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (). Stability: Degraded in simulated gastric fluid, indicating sensitivity to acidic conditions .
Stability and Reactivity
- Acid Sensitivity: Compounds 1a/1b () undergo degradation in gastric fluid due to oxazolidinone ring instability, contrasting with the robust stability of trifluoromethylsulfonyl derivatives .
- Hydrogen Bonding : Pyrimidinylmethyl derivatives () form N—H⋯O/N hydrogen bonds, enhancing crystalline stability and influencing bioavailability .
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Electron-Withdrawing Groups : Trifluoromethyl and nitro groups enhance stability and binding affinity but may increase synthetic complexity .
- Acid Sensitivity: Compounds with labile heterocycles (e.g., oxazolidinones) require formulation adjustments for oral bioavailability .
- Crystallography : Hydrogen-bonding patterns in pyrimidinylmethyl derivatives enable precise structural analysis, aiding drug design .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl 4-[(2-chloro-5-nitrobenzene)sulfonyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonylation of the piperazine core. A common approach involves reacting tert-butyl piperazine-1-carboxylate with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions (e.g., DCM/TEA at 0–25°C). Purification via silica gel chromatography (hexane:ethyl acetate gradients) yields the product . Optimizing stoichiometry (1.2–1.5 eq sulfonyl chloride) and reaction time (4–6 hr) maximizes yields (~80%). Competing side reactions (e.g., over-sulfonylation) are mitigated by controlled addition and inert atmospheres .
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher yields at lower temps (prevents decomposition) |
| Solvent System | DCM/TEA | Enhances sulfonyl chloride activation |
| Equivalents of Sulfonyl Chloride | 1.2–1.5 | Excess >1.5 eq increases impurities |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- NMR : H and C NMR confirm sulfonylation (δ 8.2–8.5 ppm for aromatic protons, δ 160–165 ppm for sulfonyl carbonyl).
- LCMS : ESI+ mode detects [M+H] at m/z 432.3 (calculated: 432.08) .
- XRD : Single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) resolves stereochemistry, confirming chair conformation of the piperazine ring and dihedral angles between aromatic planes (e.g., 25.6° in related analogs) .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s supramolecular interactions?
- Methodological Answer : XRD reveals intermolecular hydrogen bonding (N–H⋯O, N–H⋯N) and π–π stacking (3.4–3.6 Å between aromatic rings), stabilizing the crystal lattice. For example, in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate, hydrogen bonds form infinite chains along the [110] direction, while π–π interactions create layered networks in the ab-plane . These insights guide co-crystallization strategies for drug-delivery systems.
Q. What contradictions exist in synthetic protocols, and how can they be resolved?
- Methodological Answer : Discrepancies arise in:
- Solvent Choice : Some protocols use THF instead of DCM, but THF may reduce sulfonyl chloride reactivity due to lower polarity. Validation via F NMR (if fluorinated analogs are used) clarifies reaction efficiency .
- Purification : Gradient elution (hexane:ethyl acetate vs. dichloromethane:methanol) affects purity. Parallel TLC monitoring (Rf = 0.3–0.4 in 4:1 hexane:EA) identifies optimal fractions .
Q. How does the sulfonyl group influence biological activity, and what SAR studies are applicable?
- Methodological Answer : The 2-chloro-5-nitrobenzenesulfonyl moiety enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). SAR studies on analogs show:
- Nitro Group : Critical for hydrogen-bond acceptor activity (ΔpIC = 1.2 upon reduction to amine).
- Chloro Substituent : Ortho-position improves steric fit in hydrophobic pockets (e.g., kinase ATP-binding sites) .
Data Contradictions and Validation
Q. Why do reported melting points vary across studies, and how can this be addressed?
- Methodological Answer : Variations (e.g., 109–111°C vs. 105–107°C) stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) at 10°C/min under N identifies endothermic peaks corresponding to pure forms. Recrystallization from ethanol/water (7:3) ensures consistency .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
